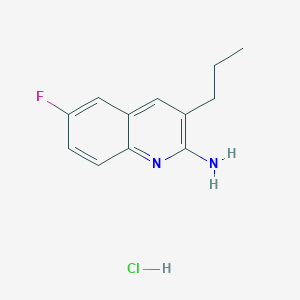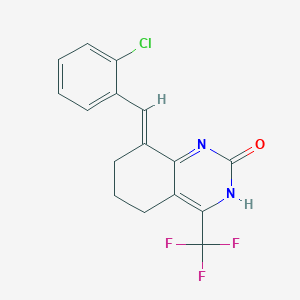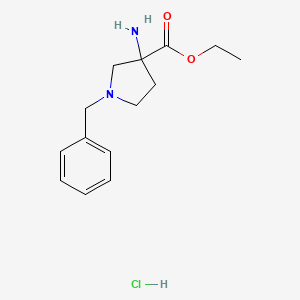![molecular formula C15H25BrN2 B13721430 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is an organic compound that features a bromine atom and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to form 3-bromoaniline This is followed by the alkylation of the aniline group with a suitable alkyl halide, such as pentyl bromide, under basic conditions to introduce the pentyl group
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom and an aniline group.
5-Bromo-2-methylaniline: Another brominated aniline derivative with a methyl group.
N-Phenyl-2-bromoaniline: A compound with a bromine atom and a phenyl group attached to the aniline.
Uniqueness
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is unique due to the presence of both a pentyl group and a propan-2-yl group attached to the aniline. This structural complexity allows for more diverse interactions and applications compared to simpler brominated anilines.
Eigenschaften
Molekularformel |
C15H25BrN2 |
|---|---|
Molekulargewicht |
313.28 g/mol |
IUPAC-Name |
3-bromo-5-[[pentyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C15H25BrN2/c1-4-5-6-7-18(12(2)3)11-13-8-14(16)10-15(17)9-13/h8-10,12H,4-7,11,17H2,1-3H3 |
InChI-Schlüssel |
NUHKMTAHUYKIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC1=CC(=CC(=C1)Br)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


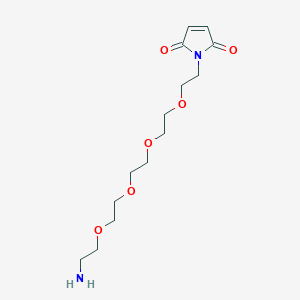
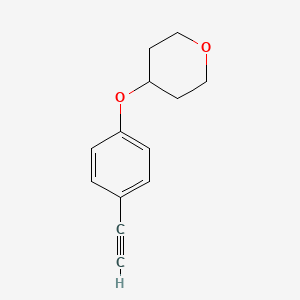
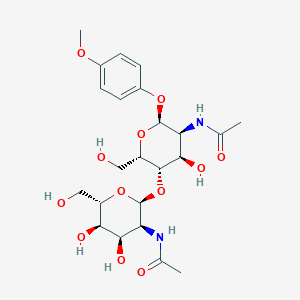

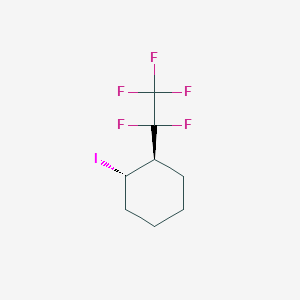

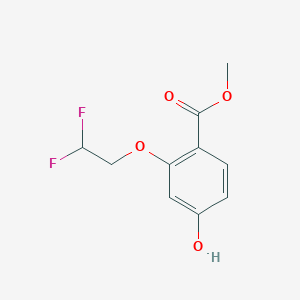
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
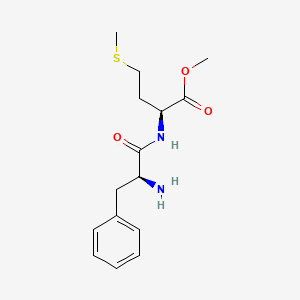
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)

